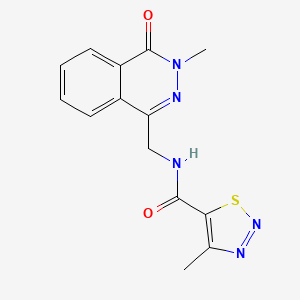

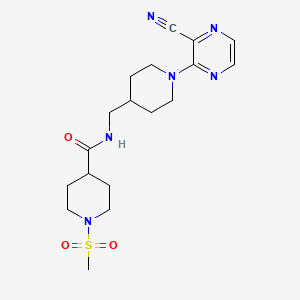

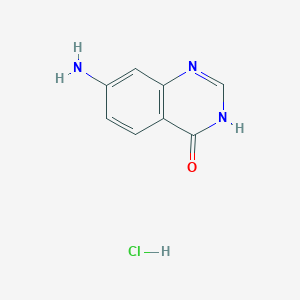

![molecular formula C24H22N2O5 B2504573 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide CAS No. 922061-13-0](/img/structure/B2504573.png)

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide" is a derivative of dibenzo[b,f][1,4]oxazepine, which is a tricyclic compound. This class of compounds has been studied for their potential use in pharmaceuticals, particularly as analogues of known antidepressant drugs such as Sintamil . The presence of the dimethoxybenzamide moiety suggests potential modifications to the pharmacokinetic properties of the compound, which could influence its biological activity.

Synthesis Analysis

The synthesis of related dibenz[b,f][1,4]oxazepine derivatives has been reported using nucleophilic displacement reactions. Specifically, 1,3-dinitrodibenz[b,f][1,4]oxazepin-11(10H)-one can be prepared by intramolecular displacement of a nitro group in N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide. Subsequent reactions with O- and S-nucleophiles can lead to mono- or bis-substitution of the nitro groups, with the nitro group in position 3 being displaced first . This reactivity pattern is attributed to the steric hindrance that affects the displacement of peri-nitro groups in seven-membered heterocycles. N-alkylation of these intermediates can yield compounds related to antidepressant drugs .

Molecular Structure Analysis

The molecular structure of dibenz[b,f][1,4]oxazepine derivatives has been confirmed through NOE experiments and alternative synthesis routes. These studies ensure the correct identification of the synthesized compounds and their structural analogues . The structure of the compound would likely be confirmed using similar techniques, ensuring the presence of the dibenzo[b,f][1,4]oxazepin core along with the specified substituents.

Chemical Reactions Analysis

The chemical reactivity of dibenz[b,f][1,4]oxazepine derivatives is influenced by the presence of nitro groups and the potential for nucleophilic substitution reactions. The synthesis of these compounds involves the strategic displacement of nitro groups and subsequent alkylation to yield products with desired properties . The specific reactions for the compound would likely involve similar strategies, tailored to introduce the dimethoxybenzamide group at the appropriate position on the dibenzo[b,f][1,4]oxazepin core.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds have been synthesized and evaluated for biological activity. For instance, dibenzo[b,e]oxepin-11(6H)-one derivatives have been synthesized using a cooperative system involving FeCl2 and Cl2CHOCH3, demonstrating good yields and high regioselectivity . These compounds were evaluated for biological activity on Caenorhabditis elegans, serving as a model for anthelmintic discovery . The physical and chemical properties of the compound would likely be influenced by the dibenzo[b,f][1,4]oxazepin core and the electron-donating effects of the methoxy groups, which could affect its biological activity and solubility.

Scientific Research Applications

Antiallergic and Anticonvulsant Properties

Research has revealed that derivatives structurally related to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide exhibit potent antiallergic activities. These compounds were shown to inhibit homologous passive cutaneous anaphylaxis in rats and IgG1-mediated bronchoconstriction in guinea pigs. Among these, a specific derivative demonstrated a high affinity for histamine H1 receptors, suggesting its potential as an antiallergic agent with minimal CNS side effects (Ohshima et al., 1992).

Catalytic Enantioselective Reactions

The dibenzo[b,f][1,4]oxazepine scaffold, central to these compounds, has been utilized in catalytic enantioselective aza-Reformatsky reactions. This innovative approach led to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with high yields and enantioselectivities. Such reactions underline the compound's significance in the development of enantioselective synthetic methodologies, which are crucial for producing chiral pharmaceuticals (Munck et al., 2017).

Anti-inflammatory and Anticonvulsant Effects

Another area of interest is the compound's potential in addressing inflammation and convulsions. Some derivatives of the dibenzo[b,f][1,4]oxazepine moiety have been synthesized and evaluated for their anti-inflammatory and anticonvulsant activities. These studies are foundational for the development of new therapeutic agents in the treatment of chronic inflammatory diseases and epilepsy (Landek et al., 2009).

HIV-1 Reverse Transcriptase Inhibition

Furthermore, certain dibenzo[b,f][1,4]oxazepin-11(10H)-ones have been identified as potent inhibitors of HIV-1 reverse transcriptase. These findings contribute to the ongoing search for novel non-nucleoside inhibitors that could play a crucial role in HIV/AIDS therapy. The specificity of these compounds for HIV-1 RT over other viral reverse transcriptases highlights their potential as targeted antiretroviral agents (Klunder et al., 1992).

properties

IUPAC Name |

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5/c1-14-5-9-21-19(11-14)26(2)24(28)18-12-15(6-10-20(18)31-21)25-23(27)17-8-7-16(29-3)13-22(17)30-4/h5-13H,1-4H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWRCKOWKCPTNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC)C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

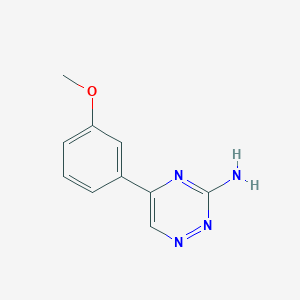

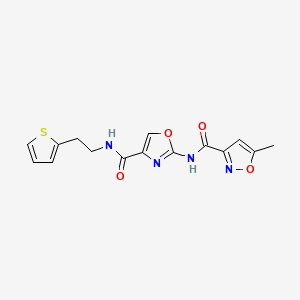

![benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate](/img/structure/B2504493.png)

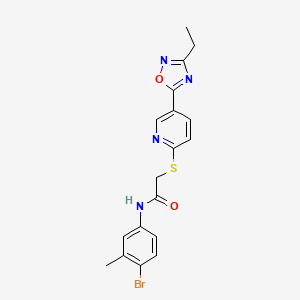

![2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2504496.png)

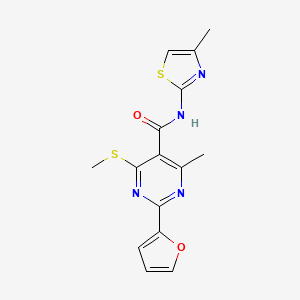

![2,4-Dimethyl-6-(3-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2504501.png)

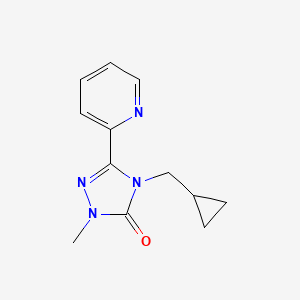

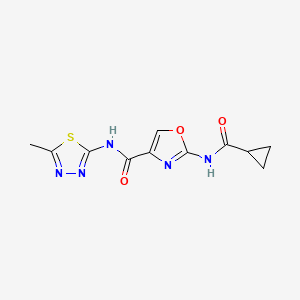

![N-cycloheptyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504505.png)